1-(4-chloro-3-nitrobenzoyl)-4-(diphenylmethyl)piperazine
Overview
Description
1-(4-chloro-3-nitrobenzoyl)-4-(diphenylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-chloro-3-nitrobenzoyl group and a diphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-nitrobenzoyl)-4-(diphenylmethyl)piperazine typically involves multiple steps:
Formation of the 4-chloro-3-nitrobenzoyl chloride: This can be achieved by reacting 4-chloro-3-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic substitution reaction: The resulting 4-chloro-3-nitrobenzoyl chloride is then reacted with 4-(diphenylmethyl)piperazine in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-3-nitrobenzoyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Reduction: H₂/Pd-C, iron (Fe) with hydrochloric acid (HCl)
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF)
Oxidation: KMnO₄, chromium trioxide (CrO₃)
Major Products
Reduction: Formation of 1-(4-chloro-3-aminobenzoyl)-4-(diphenylmethyl)piperazine
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Oxidation: Formation of oxidized derivatives at the benzylic position
Scientific Research Applications
1-(4-chloro-3-nitrobenzoyl)-4-(diphenylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-4-(diphenylmethyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzoyl)-4-(diphenylmethyl)piperazine
- 1-(4-nitrobenzoyl)-4-(diphenylmethyl)piperazine
- 1-(4-chloro-3-nitrobenzoyl)-4-methylpiperazine
Uniqueness
1-(4-chloro-3-nitrobenzoyl)-4-(diphenylmethyl)piperazine is unique due to the presence of both the 4-chloro-3-nitrobenzoyl group and the diphenylmethyl group on the piperazine ring
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(4-chloro-3-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3/c25-21-12-11-20(17-22(21)28(30)31)24(29)27-15-13-26(14-16-27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAVPDRZWFXNQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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